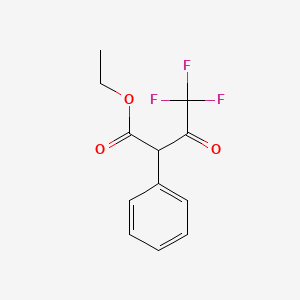

ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate

Description

Ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate (CAS 1717-41-5) is a fluorinated β-keto ester with the molecular formula C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 g/mol . The compound features a trifluoromethyl group at position 4, a ketone at position 3, and a phenyl substituent at position 2, making it a versatile intermediate in organic synthesis. Its strong electron-withdrawing trifluoromethyl group enhances the acidity of the α-hydrogen, facilitating enolate formation for cyclization and heterocycle synthesis, such as pyrimidinones . Safety protocols emphasize avoiding heat and open flames due to its flammability .

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-11(17)9(10(16)12(13,14)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGYYFQQENWPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Claisen Condensation

The Claisen condensation between ethyl phenylacetate and ethyl trifluoroacetate is a foundational method. Sodium ethoxide (NaOEt) in anhydrous ethanol catalyzes the reaction at 60–80°C for 6–8 hours. The mechanism proceeds via enolate formation, nucleophilic attack on the carbonyl carbon, and subsequent elimination of ethanol:

Key Parameters

Solvent-Free Modifications

A solvent-free protocol using potassium tert-butoxide (t-BuOK) at 100°C for 30 minutes achieves 80% yield. This method reduces waste and simplifies purification.

Meldrum’s Acid Intermediate Route

Two-Step Synthesis

Step 1 : Reaction of phenylacetyl chloride with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in dichloromethane and pyridine at 0–20°C forms a β-keto acyl intermediate.

Step 2 : Refluxing the intermediate with ethanol for 2.5 hours induces esterification and ring opening, yielding the target compound.

Optimized Conditions

Trifluoromethylation-Esterification

Direct Trifluoromethylation

Phenylacetic acid derivatives react with trifluoroacetic anhydride (TFAA) in pyridine to introduce the CF₃ group, followed by esterification with ethanol under acidic conditions. This method avoids harsh bases but requires careful control of stoichiometry:

Challenges : Competing side reactions (e.g., over-trifluoromethylation) limit yields to 55–65%.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitations |

|---|---|---|---|---|

| Claisen Condensation | 65–80 | High | Moderate | Requires anhydrous conditions |

| Meldrum’s Acid Route | 95–99 | Medium | Low | Multi-step purification |

| Trifluoromethylation | 55–65 | Low | High | Side reactions |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of trifluoroacetic acid and phenylacetic acid derivatives.

Reduction: Formation of ethyl 2-hydroxy-2-phenylacetate.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate serves as a vital building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances biological activity and lipophilicity, making it an attractive candidate for drug development.

Case Study: Synthesis of Monoamine Oxidase Inhibitors

One notable application is its use in synthesizing chiral intermediates for monoamine oxidase inhibitors, such as befloxatone. The compound can be transformed into several chiral trifluoromethyated products through asymmetric reduction processes involving microorganisms like Saccharomyces cerevisiae . This method allows for the production of optically active compounds with high enantiomeric excess .

Table 1: Pharmaceutical Transformations of this compound

Agrochemical Applications

The compound also shows promise in the field of agrochemicals. Its fluorinated structure can enhance the efficacy and stability of pesticides and herbicides.

Case Study: Development of New Agrochemicals

Research indicates that derivatives of this compound exhibit potent biological activity against various pests and pathogens. The incorporation of trifluoromethyl groups can improve the metabolic stability and environmental persistence of these agrochemicals .

Material Science Applications

In material science, this compound is explored for its potential in developing advanced materials with unique properties.

Case Study: Synthesis of Fluorinated Polymers

Fluorinated compounds are known for their hydrophobic properties. This compound can be utilized in synthesizing fluorinated polymers that are resistant to solvents and high temperatures. These materials are valuable in coatings and sealants where durability is essential .

Mechanism of Action

The mechanism of action of ethyl 2-trifluoroacetyl-2-phenylacetate involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or alter the function of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

a) Ethyl 4,4,4-Trifluoro-2-methyl-3-oxobutanoate

- Molecular Formula : C₇H₉F₃O₃

- Molecular Weight : 198.14 g/mol

- Key Difference : A methyl group replaces the phenyl group at position 2.

- Impact: Reduced steric hindrance and absence of aromatic conjugation lower the compound’s melting point and alter reactivity. For example, the methyl group may lead to less regioselective enolate formation compared to the phenyl-substituted analog .

b) Ethyl 3-Oxo-2,4-diphenylbutanoate

Fluorination Pattern Modifications

a) Ethyl 4,4-Difluoro-3-oxobutanoate

- Molecular Formula : C₆H₈F₂O₃

- Molecular Weight : 166.12 g/mol

- Key Difference : Two fluorine atoms at position 4 instead of three.

- Impact: Reduced electron-withdrawing effect weakens enolate stability, making the compound less reactive in cycloaddition or condensation reactions compared to the trifluoro analog .

b) Ethyl 2-(Ethoxymethylene)-4,4-difluoro-3-oxobutanoate

- Molecular Formula : C₉H₁₂F₂O₄

- Molecular Weight : 222.19 g/mol

- Key Difference : Incorporates an ethoxymethylene group at position 2 and difluoro substitution.

- Impact : The ethoxymethylene group introduces conjugation, enabling applications in [4+2] cycloadditions. The difluoro substitution moderates reactivity compared to trifluoro derivatives .

Functional Group Replacements

a) Ethyl (R)-3-Amino-4,4,4-trifluorobutanoate

- Molecular Formula: C₆H₁₀F₃NO₂

- Molecular Weight : 185.14 g/mol

- Key Difference: An amino group replaces the ketone at position 3.

- Impact: The amino group enhances nucleophilicity, redirecting reactivity toward peptide coupling or Schiff base formation. This derivative is more suited for medicinal chemistry applications .

b) Ethyl 4,4,4-Trifluoro-3-phenylbut-2-enoate

Comparative Data Table

Biological Activity

Ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and a phenyl moiety, which contribute to its unique properties. The trifluoromethyl group enhances metabolic stability and lipid solubility, improving membrane permeability and interaction with biological targets .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with trifluoromethyl groups can inhibit various enzymes. For instance, docking studies indicated that this compound may interact with cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .

- Antimicrobial Activity : The compound has demonstrated activity against Mycobacterium tuberculosis in preliminary screenings. It exhibited a minimum inhibitory concentration (MIC) below 5 µM in certain derivatives .

- Cytotoxic Effects : The cytotoxicity profile of this compound has been evaluated against various cell lines, including HepG2 and MCF-7. Some derivatives showed promising selectivity with low cytotoxicity (IC50 > 100 µM) while maintaining antimicrobial efficacy .

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of a series of trifluoromethyl pyrimidinone compounds, including derivatives of this compound. The most promising derivative showed an MIC of 4.9 µM against M. tuberculosis without significant cytotoxicity .

Case Study 2: Enzyme Inhibition

Research involving molecular docking revealed that the trifluoromethyl group enhances binding interactions with COX and LOX enzymes. Compounds derived from this compound exhibited IC50 values indicating moderate inhibition of these enzymes (e.g., IC50 for COX-2 was approximately 19.2 µM) .

Table: Summary of Biological Activities

Q & A

Q. Table 1. Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield Range | Key Challenges | Reference |

|---|---|---|---|---|

| Claisen Condensation | Ethyl trifluoroacetate, NaOEt | 60–75% | Competing decarboxylation | |

| Acid Chloride Addition | Trifluoroacetic acid, ketene | 50–65% | Handling gaseous ketene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.